molecular formula C9H10O5 B12421847 DL-4-Hydroxy-3-methoxymandelic-2-D1 acid

DL-4-Hydroxy-3-methoxymandelic-2-D1 acid

Cat. No.: B12421847
M. Wt: 199.18 g/mol
InChI Key: CGQCWMIAEPEHNQ-BNEYPBHNSA-N
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Description

Vanillylmandelic acid-d1 is a deuterated form of vanillylmandelic acid, which is a significant metabolite of catecholamines such as epinephrine and norepinephrine. This compound is often used in clinical diagnostics to measure catecholamine levels in the body, aiding in the diagnosis of conditions like pheochromocytoma and neuroblastoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vanillylmandelic acid-d1 can be synthesized through the condensation of guaiacol and glyoxylic acid in an ice-cold, aqueous solution with sodium hydroxide . The reaction involves the deuteration of the hydrogen atoms in vanillylmandelic acid, which can be achieved by using deuterated reagents or solvents.

Industrial Production Methods

Industrial production of vanillylmandelic acid-d1 typically involves large-scale chemical synthesis using high-purity deuterated reagents. The process is optimized for yield and purity, ensuring that the final product meets the stringent requirements for clinical and research applications .

Chemical Reactions Analysis

Types of Reactions

Vanillylmandelic acid-d1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of vanillylmandelic acid, such as quinones from oxidation and reduced forms from reduction .

Scientific Research Applications

Vanillylmandelic acid-d1 has a wide range of applications in scientific research:

    Chemistry: Used as a standard in mass spectrometry for the quantification of catecholamines.

    Biology: Helps in studying metabolic pathways involving catecholamines.

    Medicine: Aids in the diagnosis of catecholamine-secreting tumors like pheochromocytoma and neuroblastoma.

    Industry: Utilized in the synthesis of artificial vanilla flavorings.

Mechanism of Action

Vanillylmandelic acid-d1 exerts its effects by participating in the metabolic pathways of catecholamines. It is produced via the action of enzymes like catechol O-methyltransferase and aldehyde dehydrogenase. These enzymes convert catecholamines into vanillylmandelic acid-d1, which is then excreted in the urine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vanillylmandelic acid-d1 is unique due to its deuterated form, which provides higher stability and precision in mass spectrometry analyses compared to its non-deuterated counterpart .

Biological Activity

DL-4-Hydroxy-3-methoxymandelic-2-D1 acid, also known as Vanillylmandelic acid (VMA), is a significant metabolite of catecholamines, particularly epinephrine and norepinephrine. Its biological activity has been studied extensively due to its implications in various physiological and pathological conditions, particularly in relation to neuroendocrine tumors such as pheochromocytoma.

VMA is an aromatic ether characterized by the presence of hydroxyl and methoxy groups on the phenolic ring. It can be synthesized through a condensation reaction involving guaiacol and glyoxylic acid, yielding moderate to high purity (68-75%) through an improved one-step procedure .

Metabolic Role

VMA is primarily excreted in urine, serving as a crucial biomarker for diagnosing catecholamine-secreting tumors. Elevated levels of VMA in urine are indicative of conditions such as pheochromocytoma and neuroblastoma .

Antioxidant Activity

Research indicates that VMA exhibits antioxidant properties, which may contribute to its protective role against oxidative stress. In various studies, compounds with similar structures have shown significant antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene) .

Antiproliferative Effects

VMA has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that certain derivatives of VMA exhibit IC50 values (the concentration required for 50% inhibition) ranging from 1.2 to 5.3 µM, indicating potent activity against cancer cells .

Compound IC50 (µM) Cell Line
Compound 82.2 - 4.4Various cancer cell lines
Compound 111.2MCF-7
Compound 123.1MCF-7

Antibacterial Activity

VMA derivatives have also shown antibacterial properties, particularly against Gram-positive bacteria such as Enterococcus faecalis, with minimal inhibitory concentrations (MIC) reported at 8 µM . This suggests potential therapeutic applications in treating infections caused by resistant bacterial strains.

Case Studies

  • Pheochromocytoma Diagnosis : A case study highlighted the use of urinary VMA levels as a diagnostic tool for pheochromocytoma, where significantly elevated levels were detected in patients compared to healthy controls .
  • Antioxidant Research : In a comparative study assessing the antioxidative capacity of various compounds, VMA derivatives demonstrated superior activity in cellular models, reinforcing their potential role in mitigating oxidative damage associated with chronic diseases .

Properties

Molecular Formula

C9H10O5

Molecular Weight

199.18 g/mol

IUPAC Name

2-deuterio-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)/i8D

InChI Key

CGQCWMIAEPEHNQ-BNEYPBHNSA-N

Isomeric SMILES

[2H]C(C1=CC(=C(C=C1)O)OC)(C(=O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)O)O)O

Origin of Product

United States

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